molecular formula C10H12O3S B2836534 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone CAS No. 2490432-97-6

1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone

Cat. No.: B2836534
CAS No.: 2490432-97-6
M. Wt: 212.26
InChI Key: QEJMIFDKUNJONG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone (CAS 2490432-97-6) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C 10 H 12 O 3 S and a molecular weight of 212.27 g/mol, is characterized by its distinct hydroxy, methoxy, and methylsulfanyl functional groups on the phenyl ring . This compound is part of the chalcone precursor family, a class of organic materials known for their extensive π-conjugated system . Such structural features make related chalcone derivatives a subject of significant interest in the field of materials science, particularly in the development of nonlinear optical (NLO) crystals . These crystals are critical for applications in optical communication, optical frequency conversion, and terahertz wave generation, benefiting from large NLO coefficients and ultra-fast response times . Researchers value this compound for its potential in the rational design and synthesis of novel organic NLO materials . The molecular structure allows for exploration in classic D-π-A (Donor-π-Acceptor) systems , a proven strategy for enhancing the first hyperpolarizability and overall nonlinear optical performance of a crystal . The product is provided with a minimum purity of 95% and is intended for use in a controlled laboratory setting by qualified researchers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMIFDKUNJONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1SC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-methoxy-6-methylsulfanylbenzaldehyde as a precursor, which undergoes a condensation reaction with an appropriate ketone under acidic or basic conditions to form the desired ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.

Scientific Research Applications

1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methylsulfanyl group may also play a role in modulating the compound’s chemical reactivity and biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and oxidation state, leading to divergent properties:

Compound Name (CAS No.) Substituents (Positions) Key Structural Differences
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone () 2-OH, 4-OH, 6-OCH₃, 3-CH₃ Additional hydroxyl (4-OH) and methyl (3-CH₃) groups; lacks SMe group
1-(2-Hydroxy-6-methoxyphenyl)ethanone (703-23-1) () 2-OH, 6-OCH₃ Simpler structure; lacks 4-OCH₃ and 6-SMe
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) () 2-Cl, 6-OH, 4-OCH₃ Chlorine replaces hydroxyl at position 2
1-[2-Hydroxy-4-[[6-(methylsulfonyl)hexyl]oxy]phenyl]ethanone (117706-36-2) () 2-OH, 4-O-(hexyl-SO₂CH₃) Sulfonyl group vs. SMe; extended alkyl chain

Key Observations :

  • Electron Effects : The methylsulfanyl (SMe) group in the target compound is less electron-withdrawing than sulfonyl (SO₂) groups but more lipophilic than methoxy (OCH₃) groups .
  • Positional Influence : Hydroxyl at position 2 enhances hydrogen bonding, while substituents at position 6 (e.g., SMe vs. OCH₃) modulate steric and electronic interactions .

Physicochemical Properties

Comparative data on solubility, melting points, and spectral properties:

Compound Name (CAS No.) Solubility (Predicted) Melting Point (°C) Notable Spectral Data (¹H NMR)
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone Low in water; high in organic solvents Not reported Expected aromatic proton shifts at δ 6.5–7.5 (para to SMe)
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) Moderate in DMSO 145–148 δ 2.6 (acetyl CH₃); δ 6.8–7.2 (aromatic protons)
1-(2-Hydroxy-6-methoxyphenyl)ethanone (703-23-1) Low in water 98–100 δ 2.5 (acetyl CH₃); δ 6.3–6.9 (aromatic protons)

Key Trends :

  • Lipophilicity : Methylsulfanyl and sulfonyl groups enhance lipid solubility compared to methoxy or hydroxyl groups .
  • Hydrogen Bonding : Hydroxyl groups at position 2 increase water solubility but reduce thermal stability .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst (AlCl₃)1.2 equivalentsMaximizes acylation efficiency
Temperature0–5°C (for exothermic steps)Reduces side reactions
Reaction Time6–8 hoursBalances completion vs. degradation

Basic: How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : Compare aromatic proton signals (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) with PubChem data .
    • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves bond angles and confirms substitution patterns. For example, the dihedral angle between the hydroxy-methoxy-phenyl and methylsulfanyl groups should align with reported values (~15–25°) .

Advanced: How should researchers address contradictory analytical data, such as variable impurity levels across batches?

Answer:
Discrepancies in impurity profiles (e.g., 0.1% vs. 1.94% 1-(2-hydroxy-4-methoxyphenyl)ethanone ) arise from:

  • Incomplete purification : Implement gradient washing with cold ethanol to remove polar byproducts.
  • Analytical method calibration : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. Cross-validate with GC-MS for volatile impurities.
  • Batch documentation : Track synthesis parameters (e.g., washing duration, solvent ratios) to correlate with impurity levels .

Advanced: What experimental designs are suitable for evaluating the compound’s biological activity, such as antimicrobial potential?

Answer:

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
    • Antioxidant activity : Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
  • Mechanistic studies :
    • Enzyme inhibition : Use fluorescence quenching to assess binding to cytochrome P450 or acetylcholinesterase .
    • ROS detection : Quantify reactive oxygen species (ROS) in cell lines using fluorogenic probes (e.g., DCFH-DA) .

Q. Table 2: Biological Assay Design

Assay TypeKey ParametersReference Standard
MIC24-hour incubation, 37°CGentamicin (1–10 µg/mL)
DPPH Scavenging30-min reaction, λ = 517 nmAscorbic acid (IC₅₀ = 5–10 µM)

Advanced: How can computational modeling predict the compound’s reactivity in material science applications?

Answer:

  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior in polymer matrices. The methylsulfanyl group enhances electron-donating capacity, suitable for conductive materials .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for drug development .
  • Solubility prediction : Use COSMO-RS models to optimize solvent systems for thin-film deposition .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (flash point: 131.5°C ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How do substitution patterns (e.g., methoxy vs. methylsulfanyl) influence physicochemical properties?

Answer:

  • LogP : The methylsulfanyl group increases lipophilicity (LogP ~3.7 ) compared to analogs with hydroxy groups (LogP ~1.5 ), affecting membrane permeability.
  • Thermal stability : Methoxy groups reduce melting points (~120–130°C) versus halogenated analogs (~150°C ).
  • Hydrogen bonding : The 2-hydroxy group facilitates crystal packing, as shown in X-ray diffraction data .

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